molecular formula C18H36N4O10 B1219113 Gentamycin A

Gentamycin A

Cat. No.: B1219113
M. Wt: 468.5 g/mol
InChI Key: LKKVGKXCMYHKSL-LLZRLKDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gentamycin A is a gentamycin.

Scientific Research Applications

Nephrotoxicity and Renal Effects

Gentamicin's impact on kidneys has been extensively researched. It is a leading cause of drug-induced nephrotoxicity, but its nephrotoxicity has been reduced significantly in recent years by adjusting dosage and eliminating known risk factors (Randjelović et al., 2017). Another study highlights the tubular cytotoxicity of gentamicin, including effects ranging from loss of the brush border in epithelial cells to tubular necrosis, due to drug accumulation in epithelial tubular cells (Quirós et al., 2011).

Antibacterial Effects

Gentamicin's antibacterial efficacy, especially in treating Pseudomonas infections, is enhanced when used in a controlled-release formulation with nanoparticles, demonstrating its potential in treating such infections (Abdelghany et al., 2012).

Ribosomal Interactions

The drug operates by flipping a conformational switch on the ribosome, disrupting the reading head used for decoding messenger RNA, as explored through molecular simulations (Vaiana & Sanbonmatsu, 2009).

Biosynthesis and Applications

Gentamicin's biosynthesis, its mode of action, and newer applications, like in gene therapy, have been critically reviewed, indicating its broad-spectrum antibiotic nature and significant clinical relevance (Kumar et al., 2008).

Other Studies

Studies have also been conducted on the effects of gentamicin on blood chemical changes and renal histological alterations in rats, indicating marked renal failure upon exposure (Alarifi et al., 2012), and the exploration of novel bioactivities and potential applications of gentamicin, reflecting its longstanding clinical use and emerging new uses (Jian et al., 2015).

Properties

Molecular Formula

C18H36N4O10

Molecular Weight

468.5 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3S,4R,5R)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3/t5-,6+,7-,8+,9+,10+,11+,12+,13-,14-,15+,16-,17+,18-/m0/s1

InChI Key

LKKVGKXCMYHKSL-LLZRLKDCSA-N

Isomeric SMILES

CN[C@@H]1[C@H](CO[C@H]([C@H]1O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O

SMILES

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O

Canonical SMILES

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O

Synonyms

gentamicin A
gentamicin A1 of gentamicin A
gentamicin A2 of gentamicin A
gentamicin A3 of gentamicin A
gentamicin A4 of gentamicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gentamycin A
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Gentamycin A
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Gentamycin A
Reactant of Route 6
Gentamycin A

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